
Guanidine, N,N,N',N'-tetrabutyl-
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Description
Guanidine, N,N,N',N'-tetrabutyl-, also known as Guanidine, N,N,N',N'-tetrabutyl-, is a useful research compound. Its molecular formula is C17H37N3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
1.1 Role as a Base
TBG is commonly utilized as a strong organic base in chemical reactions. Its high basicity facilitates various nucleophilic substitutions and eliminations, making it suitable for synthesizing complex organic molecules. For instance, TBG has been employed in the synthesis of N,N'-disubstituted guanidines through innovative one-pot methodologies that yield high purity and efficiency .
1.2 Catalysis
TBG serves as an effective catalyst in several organic transformations. Its ability to stabilize charged intermediates allows for smoother reaction pathways. Research indicates that TBG can enhance reaction rates and selectivity in processes such as Michael additions and Diels-Alder reactions .
Biological Applications
2.1 Antiviral Properties
Guanidine derivatives, including TBG, have been investigated for their antiviral activities, particularly against influenza viruses. Studies demonstrate that guanidine-containing compounds can inhibit neuraminidase, an enzyme critical for viral replication . This property positions TBG as a potential lead compound for developing new antiviral agents.
2.2 Drug Development
The guanidine moiety is integral to many pharmaceutical compounds due to its hydrogen-bonding capabilities, which enhance bioactivity. TBG's structural features have been explored for developing drugs targeting various biological pathways, including those involved in cancer and infectious diseases .
Material Science
3.1 Polymer Chemistry
In polymer science, TBG has been used to modify the properties of polymers through guanidination processes. This modification can improve thermal stability and mechanical properties of polymeric materials, making them suitable for advanced applications in coatings and composites .
3.2 Supramolecular Chemistry
TBG has been utilized in supramolecular chemistry to form complexes with various substrates. Its ability to act as a hydrogen-bond donor and acceptor allows for the construction of intricate molecular architectures that can be used in sensors and drug delivery systems .
Data Tables
Case Studies
Case Study 1: Antiviral Activity
A study demonstrated that tetrabutylguanidine derivatives exhibited significant inhibitory effects on influenza neuraminidase activity. The synthesized compounds were tested in vitro, showing promise as potential antiviral agents against both influenza A and B strains.
Case Study 2: Catalytic Applications
In a recent investigation, TBG was employed as a catalyst in a Diels-Alder reaction involving cyclopentadiene and maleic anhydride. The reaction yielded high selectivity and conversion rates, showcasing TBG's effectiveness in facilitating organic transformations.
Properties
CAS No. |
145542-04-7 |
---|---|
Molecular Formula |
C17H37N3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1,1,3,3-tetrabutylguanidine |
InChI |
InChI=1S/C17H37N3/c1-5-9-13-19(14-10-6-2)17(18)20(15-11-7-3)16-12-8-4/h18H,5-16H2,1-4H3 |
InChI Key |
FXJRXJXSLXNGBY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=N)N(CCCC)CCCC |
Canonical SMILES |
CCCCN(CCCC)C(=N)N(CCCC)CCCC |
Key on ui other cas no. |
145542-04-7 |
Synonyms |
1,1,3,3-tetrabutylguanidine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.